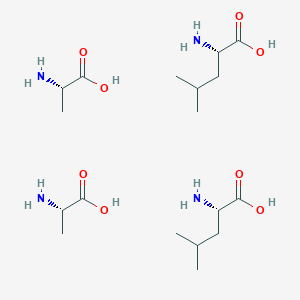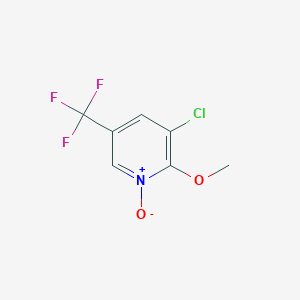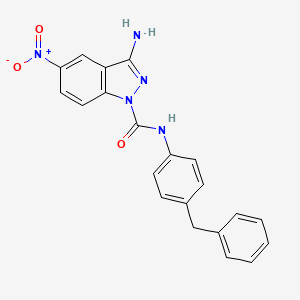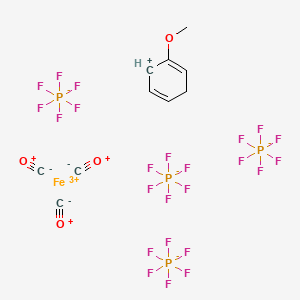
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid are organic compounds that belong to the class of amino acids. These compounds are essential in various biochemical processes and have significant roles in both biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of these amino acids often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid undergo various chemical reactions, including:
Oxidation: These amino acids can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert these amino acids into their respective alcohols.
Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include keto acids, alcohols, and substituted amino acids, which have diverse applications in pharmaceuticals and biochemistry.
Applications De Recherche Scientifique
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid have numerous scientific research applications:
Chemistry: These amino acids are used as building blocks in the synthesis of peptides and proteins.
Biology: They play crucial roles in metabolic pathways and are involved in the synthesis of neurotransmitters and hormones.
Medicine: These compounds are used in the development of drugs for treating various diseases, including metabolic disorders and neurological conditions.
Industry: They are used in the production of food additives, cosmetics, and biodegradable plastics
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid involves their interaction with specific enzymes and receptors in the body. These amino acids act as substrates for enzymes involved in metabolic pathways, leading to the production of essential biomolecules. They also interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid include:
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-methylglutamate
- (2S)-2-hydroxyoctanoic acid .
Uniqueness
What sets (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid apart is their specific structural configuration, which imparts unique biochemical properties. These compounds are particularly effective in specific metabolic pathways and have distinct roles in the synthesis of neurotransmitters and other critical biomolecules.
Propriétés
Formule moléculaire |
C18H40N4O8 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/2C6H13NO2.2C3H7NO2/c2*1-4(2)3-5(7)6(8)9;2*1-2(4)3(5)6/h2*4-5H,3,7H2,1-2H3,(H,8,9);2*2H,4H2,1H3,(H,5,6)/t2*5-;2*2-/m0000/s1 |
Clé InChI |
QQPNQZUSIGRVSP-CYPVLMBRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N.C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)



![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)





![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)

![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)
